(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, an acrylamide moiety, and a pyrrolidinone group
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Moiety: The acrylamide group can be synthesized through the reaction of acryloyl chloride with an amine precursor.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Incorporation of the Pyrrolidinone Group: The pyrrolidinone group is added through a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(3-methylphenyl)acrylamide: Lacks the pyrrolidinone group, which may affect its reactivity and biological activity.
(E)-3-(furan-3-yl)-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
(E)-3-(furan-3-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is unique due to the presence of both the furan ring and the pyrrolidinone group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-11-15(5-6-16(13)20-9-2-3-18(20)22)19-17(21)7-4-14-8-10-23-12-14/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEYWNAKIXDVPV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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